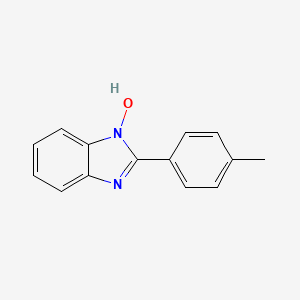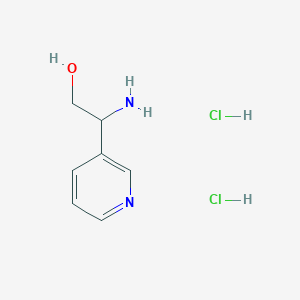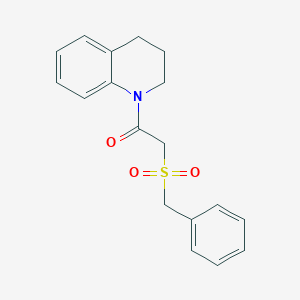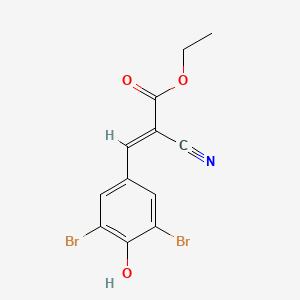
2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, also known as MBIO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBIO belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzimidazole derivatives, including compounds structurally similar to 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, have been studied for their effectiveness in inhibiting corrosion, particularly for mild steel in acidic environments. Investigations into their adsorption properties and efficiency at varying concentrations highlight their potential as corrosion inhibitors (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Applications
Benzimidazole derivatives have shown promise as anti-Helicobacter pylori agents, displaying potent activities against this gastric pathogen. Their effectiveness extends to strains resistant to common antibiotics, making them valuable in developing new antimicrobial strategies (Carcanague et al., 2002).
Spectroscopic and Structural Studies
In-depth structural and spectroscopic analyses of benzimidazole derivatives contribute to our understanding of their physical and chemical properties. Such studies, involving various techniques like X-ray diffraction and NMR spectroscopy, are crucial for the development of new compounds with specific desired characteristics (Saral, Özdamar, & Uçar, 2017).
Antioxidant Activity
Research on benzimidazole derivatives also extends to their antioxidant properties. These compounds have been tested for their ability to scavenge free radicals, which is significant for potential therapeutic applications in diseases caused by oxidative stress (Saini, Dhiman, Mittal, & Kumar, 2016).
Organic Light-Emitting Diodes (OLEDs)
Benzimidazole-based molecules have been utilized in the development of phosphorescent organic light-emitting diodes. Their thermal stability and solubility make them suitable for use in electronic applications, such as displays and lighting (Ge et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may also target bacterial cells or specific proteins within these cells.
Mode of Action
It’s plausible that it interacts with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to the death of the bacterial cells .
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antimicrobial activity , it may lead to the death of bacterial cells by disrupting essential cellular processes.
Eigenschaften
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGOZRRFZSFLNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)
![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)



![3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2368033.png)
![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)
